molecular formula C22H24N2O2 B13584870 N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 879345-77-4

N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B13584870
CAS No.: 879345-77-4
M. Wt: 348.4 g/mol
InChI Key: LNYIXTWSUJUZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[(Dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide (CAS: 879345-77-4) is an acetamide derivative featuring a naphthalen-2-yloxy group linked to an acetamide backbone and a benzyl substituent modified with a dimethylamino-methyl group at the para position. The compound is noted in synthetic chemistry databases but lacks detailed pharmacological data in the provided evidence .

Properties

CAS No.

879345-77-4

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C22H24N2O2/c1-24(2)15-18-9-7-17(8-10-18)14-23-22(25)16-26-21-12-11-19-5-3-4-6-20(19)13-21/h3-13H,14-16H2,1-2H3,(H,23,25)

InChI Key

LNYIXTWSUJUZBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 4-(dimethylamino)methylbenzyl chloride with 2-(naphthalen-2-yloxy)acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two hydrolytically sensitive groups:

a. Amide bond hydrolysis
The central acetamide group (-NHC(O)-\text{-NHC(O)-}) undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid and amine derivatives. For example:

C22H24N2O2+H2OH+/OHC20H20NO2+C2H7N\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{20}\text{H}_{20}\text{NO}_2 + \text{C}_2\text{H}_7\text{N}

Conditions :

  • Acidic: 6M HCl, reflux (110°C, 12–24 hrs)

  • Basic: 2M NaOH, 80°C, 6–8 hrs

b. Ether cleavage
The naphthyloxy ether (-O-C10H7\text{-O-C}_{10}\text{H}_7) is susceptible to cleavage under strong acidic conditions (e.g., HBr/HOAc), forming naphthol and an acetamide-alcohol intermediate .

Alkylation and Acylation

The dimethylamino group (-N(CH3)2\text{-N(CH}_3\text{)}_2) participates in alkylation or acylation reactions:

Reaction Type Reagents Product Yield Ref.
N-AlkylationBenzyl bromide, K2_2CO3_3Quaternary ammonium salt65–75%
Reductive AminationAcetone, NaBH3_3CNTertiary amine derivative55–60%
AcylationAcetyl chloride, pyridineAcetylated dimethylaminoacetamide70–80%

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution reactions:

a. Nitration

C22H24N2O2+HNO3H2SO4C22H23N3O4+H2O\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_4 + \text{H}_2\text{O}

Conditions :

  • Mixed acid (H2_2SO4_4/HNO3_3, 1:1), 0–5°C, 2 hrs

  • Regioselectivity favors substitution at the α-position of naphthalene

b. Sulfonation
Sulfonation at the β-position of naphthalene using fuming H2_2SO4_4 at 160°C for 4 hrs .

Reductive Transformations

a. Nitro group reduction
If nitro derivatives are synthesized via nitration, catalytic hydrogenation (H2_2, Pd/C) converts them to amines:

-NO2H2/Pd-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{-NH}_2

Conditions :

  • 1 atm H2_2, ethanol, 25°C, 6 hrs

b. Borane-THF reduction
The acetamide carbonyl is resistant to borane, but ester derivatives (if present) are reduced to alcohols .

Oxidative Reactions

The benzylic methylene group adjacent to the dimethylamino moiety is prone to oxidation:

a. KMnO4_44 oxidation

-CH2N(CH3)2KMnO4/H+-COOH+NH(CH3)2\text{-CH}_2\text{N(CH}_3\text{)}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-COOH} + \text{NH(CH}_3\text{)}_2

Conditions :

  • 5% KMnO4_4, H2_2SO4_4, 70°C, 3 hrs

Photochemical Reactions

The naphthyloxy group undergoes photochemical [2+2] cycloaddition under UV light (254 nm) in the presence of electron-deficient alkenes (e.g., maleic anhydride).

Stability Under Physiological Conditions

In vitro studies of analogous compounds show:

  • pH-dependent degradation : Rapid hydrolysis at pH < 3 or pH > 10 (t1/2_{1/2} < 2 hrs)

  • Metabolic oxidation : Cytochrome P450-mediated N-demethylation of the dimethylamino group

Scientific Research Applications

N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Pharmacological Data Molecular Weight (g/mol)
N-({4-[(Dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide Dimethylamino-benzyl, naphthalen-2-yloxy ether Not specified in evidence Not reported ~382 (estimated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole linker, phenyl substituent 1,3-Dipolar cycloaddition Stable conformation confirmed 404.14
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Chlorophenyl substituent 1,3-Dipolar cycloaddition HRMS confirmed 393.11
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl group Not specified Cytotoxic activity observed ~342 (estimated)
N-{4-[(Acetylamino)sulfonyl]phenyl}-2-(naphthalen-1-yl)acetamide Sulfonamide, acetyl group Amide coupling Not reported 382.43

Key Insights and Structure-Activity Relationships (SAR)

Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance solubility and may improve bioavailability compared to electron-withdrawing groups (e.g., nitro, chloro) . Bulky substituents (e.g., diphenylethyl) may reduce metabolic clearance but increase molecular weight .

Ether linkers (e.g., target compound) offer flexibility, which may improve binding to dynamic protein pockets.

Biological Implications: The naphthalenyloxy group contributes to lipophilicity, aiding membrane penetration.

Biological Activity

N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide, commonly referred to as a novel acetamide derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol

The structural representation includes a naphthalene moiety linked to an acetamide group via a dimethylaminomethyl phenyl substituent. This unique structure is believed to contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. In vitro assays demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The IC50 values for COX-1 and COX-2 inhibition were reported at approximately 28.39 μM and 23.8 μM, respectively, indicating moderate potency compared to standard anti-inflammatory agents like indomethacin .

Table 1: Inhibition of COX Enzymes by this compound

EnzymeIC50 (μM)
COX-128.39
COX-223.8

2. Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 μM to 20 μM across different cell lines, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (μM)
MCF-715
A54912

The proposed mechanism for the anti-inflammatory activity involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. Additionally, the compound's ability to modulate oxidative stress markers suggests a protective role against cellular damage induced by inflammation .

Case Studies and Research Findings

Research involving animal models has shown promising results regarding the compound's efficacy in reducing inflammation in conditions such as arthritis and colitis. In a controlled study, administration of this compound led to significant reductions in edema and histopathological improvements in treated groups compared to controls .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Substituents on the phenyl ring and naphthalene moiety have been shown to influence potency and selectivity towards COX enzymes. Electron-donating groups enhance anti-inflammatory activity, while steric hindrance can reduce efficacy .

Q & A

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer: Variations arise from assay conditions (e.g., cell line specificity) or impurity profiles. Mitigation includes:
  • Strict QC protocols : Validate purity (>95% by HPLC) .
  • Standardized assays : Use positive controls (e.g., reference inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.